molecular formula C24H18N4O4 B2847979 3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034515-68-7

3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2847979
CAS No.: 2034515-68-7
M. Wt: 426.432
InChI Key: HFRKBLZJKVZSAU-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a methoxybenzyl group, and a phenyl-1,2,4-oxadiazolyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the quinazoline core in the presence of a base such as potassium carbonate.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Final Coupling: The final step involves coupling the phenyl-1,2,4-oxadiazolyl moiety with the quinazoline core, which can be achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to ring-opened products or reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, nitriles, and amines can be used under conditions such as heating or the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, 3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: The parent compound.

    3-(3-Methoxybenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: A similar compound with a methyl group instead of a phenyl group.

    3-(3-Methoxybenzyl)-7-(3-phenyl-1,2,4-thiadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: A similar compound with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2034515-68-7

Molecular Formula

C24H18N4O4

Molecular Weight

426.432

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H18N4O4/c1-31-18-9-5-6-15(12-18)14-28-23(29)19-11-10-17(13-20(19)25-24(28)30)22-26-21(27-32-22)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,30)

InChI Key

HFRKBLZJKVZSAU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O

solubility

not available

Origin of Product

United States

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